molecular formula C22H19N5O2 B2796228 5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 841211-70-9

5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B2796228
CAS No.: 841211-70-9
M. Wt: 385.427
InChI Key: ZJXJZTXTIHDCHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a complex organic compound that features a unique combination of quinoline, pyrazole, and pyrimidine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

The synthesis of 5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the 3,4-dihydroquinoline moiety: This can be achieved through a cyclization reaction involving aniline derivatives and aldehydes under acidic conditions.

    Synthesis of the pyrazolo[3,4-d]pyrimidine core: This step involves the condensation of appropriate hydrazine derivatives with pyrimidine precursors.

    Coupling of the two moieties: The final step involves the coupling of the 3,4-dihydroquinoline and pyrazolo[3,4-d]pyrimidine moieties through a suitable linker, such as an oxoethyl group, under controlled conditions.

Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides can be replaced with other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and potential biological activities.

    Biological Studies: It is used in research to understand its interactions with biological targets, such as enzymes and receptors.

    Chemical Biology: The compound serves as a tool to study cellular processes and pathways, providing insights into its mechanism of action.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar compounds to 5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one include:

    3,4-Dihydroquinolin-2-ones: These compounds share the quinoline moiety and exhibit similar biological activities.

    Pyrazolo[3,4-d]pyrimidines: These compounds have the pyrazolo[3,4-d]pyrimidine core and are studied for their potential therapeutic applications.

    Quinoline Derivatives: Compounds with the quinoline structure are widely studied in medicinal chemistry for their diverse biological activities.

The uniqueness of this compound lies in its combination of these moieties, which may confer distinct biological properties and potential therapeutic benefits.

Properties

IUPAC Name

5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1-phenylpyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O2/c28-20(26-12-6-8-16-7-4-5-11-19(16)26)14-25-15-23-21-18(22(25)29)13-24-27(21)17-9-2-1-3-10-17/h1-5,7,9-11,13,15H,6,8,12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJXJZTXTIHDCHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CN3C=NC4=C(C3=O)C=NN4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.